molecular formula C22H34BN3O5 B1408537 Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate CAS No. 1704081-91-3

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

Cat. No. B1408537
M. Wt: 431.3 g/mol
InChI Key: ILUJRFJLILNJPU-UHFFFAOYSA-N
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Description

“Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It has a molecular weight of 311.22 . This compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . The InChI key for this compound is YDXOOIAHGJQCCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 60-65°C and a predicted boiling point of 358.8±35.0 °C . It has a density of 1.03 and is predicted to have a pKa of -1.07±0.40 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound is an intermediate in synthesizing biologically active compounds like crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate was described, achieving a total yield of 49.9% (Kong et al., 2016).
  • Biological Evaluation :

    • A derivative of this compound showed moderate antibacterial and anthelmintic activity. Its structure and properties were confirmed by various spectroscopic techniques and single crystal X-ray diffraction (Sanjeevarayappa et al., 2015).
  • Pharmacological Applications :

    • A sterically congested piperazine derivative of the compound was synthesized using a modified Bruylants approach. This novel chemistry generated a pharmacologically useful core (Gumireddy et al., 2021).
  • Molecular Structure Analysis :

    • The compound's molecular structure was investigated using density functional theory (DFT) and compared with X-ray diffraction values. This analysis revealed its stable conformer and physicochemical features (Ye et al., 2021).
  • Crystal Structure Studies :

    • Crystal structure studies of related piperazine derivatives have shown potential anti-malarial activity. These studies focus on molecular conformation and intermolecular hydrogen bonds (Cunico et al., 2009).
  • Nanoparticle Development :

    • The compound has been used in developing enhanced brightness emission-tuned nanoparticles for potential applications in imaging and sensing (Fischer et al., 2013).
  • Anticorrosive Applications :

    • A study on the anticorrosive behavior of a novel derivative of this compound for carbon steel in acidic conditions was conducted, revealing its potential as an effective corrosion inhibitor (Praveen et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 hazard symbol . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-13-11-25(12-14-26)18(27)24-17-10-8-9-16(15-17)23-30-21(4,5)22(6,7)31-23/h8-10,15H,11-14H2,1-7H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUJRFJLILNJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

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